molecular formula C29H41NO3S B14249258 N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate CAS No. 499782-10-4

N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate

Cat. No.: B14249258
CAS No.: 499782-10-4
M. Wt: 483.7 g/mol
InChI Key: CXAUACQAYDIIIY-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a benzyl group, two butyl groups, and a butan-1-aminium group attached to a naphthalene-1-sulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate typically involves a quaternization reaction. The process begins with the reaction of N,N-dibutylbutan-1-amine with benzyl chloride to form N-Benzyl-N,N-dibutylbutan-1-aminium chloride. This intermediate is then reacted with sodium naphthalene-1-sulfonate to yield the final product.

Reaction Conditions:

    Temperature: The reactions are usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: No specific catalyst is required for these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Using techniques like crystallization or distillation to obtain a high-purity product.

    Quality Control: Ensuring the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions or amines, can react with the quaternary ammonium group.

    Solvents: Polar solvents like water or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, a nucleophilic substitution reaction with hydroxide ions would yield the corresponding alcohol.

Scientific Research Applications

N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability. This can facilitate the transport of other molecules across the membrane.

Molecular Targets and Pathways:

    Lipid Bilayers: The primary target of the compound’s action.

    Pathways: Involves the disruption of membrane integrity and potential activation of signaling pathways related to cell stress responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dibutylbutan-1-aminium bromide
  • N-Benzyl-N,N-dibutylbutan-1-aminium chloride

Uniqueness

N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is unique due to its naphthalene-1-sulfonate moiety, which imparts distinct surfactant properties compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring strong surfactant activity and stability.

Properties

CAS No.

499782-10-4

Molecular Formula

C29H41NO3S

Molecular Weight

483.7 g/mol

IUPAC Name

benzyl(tributyl)azanium;naphthalene-1-sulfonate

InChI

InChI=1S/C19H34N.C10H8O3S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h10-14H,4-9,15-18H2,1-3H3;1-7H,(H,11,12,13)/q+1;/p-1

InChI Key

CXAUACQAYDIIIY-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-]

Origin of Product

United States

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